4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine
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Overview
Description
4-[(Bicyclo[221]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-en-2-yl precursor. This precursor can be synthesized through Diels-Alder reactions, followed by functional group modifications. The final step involves the reaction of the bicyclic precursor with 2,2,6,6-tetramethylpiperidine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: Shares the bicyclic structure but differs in functional groups.
2-Vinylbicyclo[2.2.1]hept-5-ene: Similar bicyclic framework with a vinyl group.
3-[(1S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]-6-methoxy-5-methyl-2-azatricyclo[6.2.1.04,9]undeca-4,6,8-trien: Contains a similar bicyclic core with additional functional groups
Uniqueness
The uniqueness of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine lies in its combination of the bicyclic structure with the tetramethylpiperidine moiety, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
123250-65-7 |
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Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C17H29NO/c1-16(2)9-15(10-17(3,4)18-16)19-11-14-8-12-5-6-13(14)7-12/h5-6,12-15,18H,7-11H2,1-4H3 |
InChI Key |
HQMGEILTCYVCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OCC2CC3CC2C=C3)C |
Origin of Product |
United States |
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